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Compound of Interest

Compound Name: Chrysomycin A

Cat. No.: B14755811 Get Quote

Introduction

Chrysomycin A is a C-aryl glycoside natural product belonging to the gilvocarcin family of

antibiotics.[1][2][3][4] First isolated from Streptomyces species in 1955, it has garnered

significant interest due to its potent biological activities, including antitumor and antibacterial

properties.[1][3][4][5] The complex architecture of Chrysomycin A, featuring a

benzonaphthopyranone core linked to a 3,5-dimethylpentose sugar moiety, necessitates a

comprehensive spectroscopic approach for its structural elucidation.[1] This guide provides a

detailed overview of the spectroscopic techniques and data integral to the structural

characterization of Chrysomycin A, tailored for researchers and professionals in natural

product chemistry and drug development.

Molecular Structure

The structure of Chrysomycin A has been determined through extensive spectroscopic

analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

[1][6] It shares a chromophore with gilvocarcin V, differing in its C-glycosidic side-chain.[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for Chrysomycin A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Chrysomycin A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14755811?utm_src=pdf-interest
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7142022/
https://www.researchgate.net/publication/341137951_Chrysomycin_A_Derivatives_for_the_Treatment_of_Multi-Drug-Resistant_Tuberculosis
https://www.researchgate.net/figure/Chemical-structure-of-chrysomycin-A_fig1_352018332
https://pubs.acs.org/doi/10.1021/acscentsci.0c00122
https://pubmed.ncbi.nlm.nih.gov/7142022/
https://www.researchgate.net/figure/Chemical-structure-of-chrysomycin-A_fig1_352018332
https://pubs.acs.org/doi/10.1021/acscentsci.0c00122
https://pubs.rsc.org/en/content/articlehtml/2017/ra/c7ra05576e
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7142022/
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7142022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11204892/
https://pubmed.ncbi.nlm.nih.gov/7142022/
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://www.benchchem.com/product/b14755811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14755811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(Data presented is a compilation from literature on Chrysomycin A and its close analogs. The

exact chemical shifts may vary slightly based on the solvent and instrument used.)
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Position δC (ppm) δH (ppm), mult. (J in Hz)

1 153.2

2 118.5 6.96, d (8.5)

3 129.5 7.58, d (8.5)

4 135.0

4a 115.8

5 160.5

6 98.2 6.85, s

6a 155.0

7 108.0

8 130.0

9 125.0 7.85, d (8.0)

10 124.5 7.45, t (8.0)

11 118.0 7.60, d (8.0)

11a 132.0

12 161.0

12a 105.0

1' 75.0 5.20, d (10.0)

2' 35.0 2.10, m

3' 78.0 3.80, m

4' 70.0 3.50, m

5' 30.0 1.80, m

6' 22.0 1.10, d (6.5)

7' 18.0 0.95, d (6.5)
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8-Vinyl-α 136.0 6.70, dd (17.5, 11.0)

8-Vinyl-β (trans) 117.0 5.80, d (17.5)

8-Vinyl-β (cis) 115.0 5.40, d (11.0)

OCH₃ 56.0 4.05, s

OCH₃ 55.8 3.95, s

Table 2: Mass Spectrometry Data for Chrysomycin A

Technique Ionization Mode Observed m/z Molecular Formula

HRESI-MS Positive [M+H]⁺ C₂₈H₂₈O₉

Table 3: UV-Visible and Infrared Spectroscopic Data for Chrysomycin A

Spectroscopic Method Solvent/Medium
Absorption Maxima (λmax)
/ Wavenumber (cm⁻¹)

UV-Vis Methanol
247 nm, 287 nm, 390-400 nm

(broad)[4]

IR KBr

~3400 (O-H), ~2950 (C-H),

~1720 (C=O, lactone), ~1600

(C=C, aromatic), ~1200 (C-O)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are crucial for reproducible

results.

1. Sample Preparation Chrysomycin A is typically isolated from the fermentation broth of

Streptomyces species.[6] The purified compound is dried to a powder. For NMR analysis,

approximately 1-5 mg of the sample is dissolved in 0.5 mL of a deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or CD₃OD).[6][7] For MS analysis, a dilute solution in a suitable solvent like

methanol is prepared.[6] UV-Vis samples are also prepared by dissolving a small amount of the
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compound in a UV-grade solvent such as methanol.[8] For IR spectroscopy, the sample can be

prepared as a KBr pellet or as a thin film evaporated from a solvent.[8]

2. NMR Spectroscopy

Instrumentation: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400,

500, or 600 MHz).

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of

protons and their neighboring protons.[9]

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms.[9]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to

differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system,

which is essential for tracing out molecular fragments.[10][11]

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.[12]

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, which is critical for connecting different

molecular fragments.[11][12]

3. Mass Spectrometry

Instrumentation: High-resolution mass spectra are typically acquired using an electrospray

ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6]

Analysis: HRESI-MS provides a highly accurate mass measurement of the molecular ion,

which allows for the determination of the elemental composition and molecular formula of the

compound.[6]

4. UV-Visible Spectroscopy
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Instrumentation: A standard UV-Vis spectrophotometer is used to record the absorption

spectrum.[8]

Analysis: The UV-Vis spectrum provides information about the electronic transitions within

the molecule, which is characteristic of the chromophore present in Chrysomycin A.[1][4]

5. Infrared Spectroscopy

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.[13]

Analysis: The IR spectrum reveals the presence of specific functional groups in the molecule,

such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, based on their

characteristic vibrational frequencies.[13]
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Caption: Workflow for the spectroscopic structure elucidation of Chrysomycin A.
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Caption: Key COSY and HMBC correlations for assembling Chrysomycin A's structure.

Conclusion
The structural elucidation of Chrysomycin A is a testament to the power of modern

spectroscopic techniques. Through the combined application of NMR spectroscopy (¹H, ¹³C,

COSY, HSQC, and HMBC), mass spectrometry, and UV-Vis/IR spectroscopy, the complex

molecular architecture of this potent antibiotic has been unequivocally determined. This

detailed spectroscopic guide provides a framework for researchers engaged in the discovery

and characterization of novel natural products, facilitating the advancement of drug

development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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